Methyl 6-amino-5-(benzyloxy)nicotinate
Description
Methyl 6-amino-5-(benzyloxy)nicotinate is a nicotinic acid derivative characterized by a methyl ester group at position 3, an amino group at position 6, and a benzyloxy substituent at position 5 on the pyridine ring (Figure 1). The benzyloxy group enhances lipophilicity, which may influence pharmacokinetic properties, while the amino group provides a site for further functionalization .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 6-amino-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)11-7-12(13(15)16-8-11)19-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,15,16) |
InChI Key |
DXVWYRRWBGSSJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-(benzyloxy)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-amino-5-(benzyloxy)nicotinic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-5-(benzyloxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols and are carried out in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, substituted nicotinates, and various amino derivatives .
Scientific Research Applications
Methyl 6-amino-5-(benzyloxy)nicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-amino-5-(benzyloxy)nicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Nicotinate Derivatives
Substituent Effects on Reactivity and Stability
- Ethyl 2-Amino-6-Phenyl-5-(2-Pyridyl)Nicotinate (Compound 5bf): This compound shares the amino and ester functionalities but differs in substituent positions and bulk. Structural misassignment in early studies highlights the importance of advanced NMR and X-ray crystallography for unambiguous characterization .
- Monasnicotinates B–D (Compounds 2–4): These ethyl and methyl nicotinate derivatives feature acetyl and alkenyl substituents. Unlike the benzyloxy group in the target compound, their 4- and 6-position substituents (e.g., acetyl-alkenyl chains) confer distinct electronic effects, altering π-stacking interactions and solubility. HMBC and NOESY correlations were critical for resolving substitution patterns in these analogs .
Table 1: Substituent and Functional Group Comparison
Influence of Ester Groups on Physicochemical Properties
The methyl ester in the target compound may confer faster hydrolysis rates under basic conditions compared to ethyl esters (e.g., monasnicotinate B). For instance, in , methyl esters undergo hydrolysis with NaOH at room temperature within 2 hours, whereas ethyl esters often require harsher conditions . This reactivity difference is critical for prodrug design or controlled release applications.
Key Research Findings and Limitations
- Structural Misassignment Risks: Early studies on ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate underscore the necessity of multi-technique validation (e.g., NMR, X-ray) to avoid errors in substituent positioning .
- Synthetic Flexibility : The methyl ester in the target compound allows straightforward hydrolysis to the carboxylic acid, a common strategy for generating bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
